molecular formula C11H5N5O2 B14420263 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile CAS No. 80172-39-0

2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile

Cat. No.: B14420263
CAS No.: 80172-39-0
M. Wt: 239.19 g/mol
InChI Key: IVEZWEYXGZXWKU-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments

Chemical Reactions Analysis

2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions . The pathways affected by this compound depend on the specific biological context and the targets involved .

Comparison with Similar Compounds

2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile can be compared with other pteridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Properties

CAS No.

80172-39-0

Molecular Formula

C11H5N5O2

Molecular Weight

239.19 g/mol

IUPAC Name

2,4-dioxo-1H-benzo[g]pteridine-8-carbonitrile

InChI

InChI=1S/C11H5N5O2/c12-4-5-1-2-6-7(3-5)14-9-8(13-6)10(17)16-11(18)15-9/h1-3H,(H2,14,15,16,17,18)

InChI Key

IVEZWEYXGZXWKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C3C(=N2)C(=O)NC(=O)N3

Origin of Product

United States

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